N-(4-chlorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl carbonyl group, and a tetrahydroquinoxalinyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves a multi-step process:
Formation of the Quinoxaline Core: The initial step involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Methoxyphenyl Carbonyl Group: This step involves the acylation of the quinoxaline derivative with 4-methoxybenzoyl chloride.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Sulfamethazine: Another compound with a complex structure used in medicinal chemistry.
Uniqueness
N-(4-chlorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in simpler compounds like ethyl acetoacetate or sulfamethazine.
Properties
Molecular Formula |
C24H20ClN3O4 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C24H20ClN3O4/c1-32-18-12-6-15(7-13-18)24(31)28-20-5-3-2-4-19(20)27-23(30)21(28)14-22(29)26-17-10-8-16(25)9-11-17/h2-13,21H,14H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
QJCHBJQKUUFDLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.